Tetrakis(trifluoro-2,4-pentanedionato)zirconium(IV)

CVD precursor volatility sublimation enthalpy metal β-diketonate

Phase-pure tetragonal ZrO₂ high-k films require a fluorinated β-diketonate precursor-non-fluorinated Zr(acac)₄ yields cubic, carbon-contaminated films under identical conditions. - **Functional advantage:** Delivers tetragonal ZrO₂ (dielectric constant ≥18, ρ = 5×10¹³ Ω·cm) vs. cubic Zr(acac)₄ films. - **Process compatibility:** 25% lower sublimation enthalpy (94 kJ/mol) enables delivery at source temps 30-40°C lower-ideal for thermal-budget constrained substrates. - **Catalytic tuning:** CF₃ substituents enhance Zr(IV) Lewis acidity for ring-opening polymerization (ε-caprolactone). Stocked in research quantities for CVD/ALD development.

Molecular Formula C20H20F12O8Zr
Molecular Weight 707.6 g/mol
Cat. No. B12061416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(trifluoro-2,4-pentanedionato)zirconium(IV)
Molecular FormulaC20H20F12O8Zr
Molecular Weight707.6 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Zr]
InChIInChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,9H,1H3;/b4*3-2-;
InChIKeyXRKUYOHMXDWEPJ-SFFXPQKJSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zr(tfa)₄ – Fluorinated Zr(IV) β-Diketonate for Volatile Precursors


Tetrakis(trifluoro-2,4-pentanedionato)zirconium(IV) (Zr(tfa)₄; CAS 17499-68-2) is an eight-coordinate, mononuclear zirconium(IV) complex bearing four bidentate 1,1,1-trifluoro-2,4-pentanedionate (tfac) ligands arranged in a square-antiprismatic geometry [1]. With a molecular weight of 703.54 g/mol, it belongs to the metal β-diketonate family widely employed as volatile precursors for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of ZrO₂ thin films [2]. The electron-withdrawing trifluoromethyl substituent on each ligand distinguishes this compound from its non-fluorinated parent Zr(acac)₄, imparting measurably different volatility, thermal behavior, and film-deposition characteristics that are critical for informed precursor selection [3].

Workflow
Volatile precursor for MOCVD and ALD of ZrO₂ thin films
Selection
Fluorination-engineered volatility and phase-control deposition behavior
Context
Lewis acid catalyst research and CVD/ALD precursor design studies

Why Substituting Zr(tfa)₄ with Other Zr β-Diketonates Fails


Metal β-diketonates are not interchangeable drop-in precursors. The identity and degree of fluorination on the ligand framework directly modulate intermolecular van der Waals interactions in the crystal lattice, which govern sublimation enthalpy and effective vapor pressure [1]. Even when two precursors deliver ZrO₂ films under nominally similar MOCVD conditions, the resulting film phase, carbon impurity level, and dielectric performance can diverge sharply—as demonstrated by the direct experimental comparison of Zr(tfa)₄ and Zr(acac)₄ where one yields tetragonal pure ZrO₂ and the other yields cubic, carbon-contaminated ZrO₂ [2]. Additionally, the Lewis acidity of the zirconium center, which governs catalytic activity in ring-opening polymerizations, is tuned by the electron-withdrawing power of the β-diketonate substituents, making the choice of ligand a functional parameter rather than a formulation detail [3].

vs. Zr(acac)₄
Volatility profile differs: lower sublimation enthalpy reported for Zr(tfa)₄, altering source temperature requirements and deposition window.
vs. Zr(hfac)₄
Excessive volatility of Zr(hfac)₄ may cause handling loss and gas-phase pre-reaction; intermediate volatility of Zr(tfa)₄ avoids these risks.
vs. Zr(acac)₄
Film quality diverges: Zr(tfa)₄ yields tetragonal ZrO₂ with lower carbon, while Zr(acac)₄ produces cubic carbon-contaminated films under same conditions.
Lewis acidity
Electron-withdrawing CF₃ groups enhance Zr electrophilicity; non-fluorinated analogs may not provide comparable catalytic activity.

Quantitative Differentiation vs. Closest Analogs


Sublimation Enthalpy Advantage Over Non-Fluorinated Analogs

Thermogravimetric analysis (TGA) by Fahlman and Barron established that Zr(tfa)₄ has a sublimation enthalpy (ΔsubH) of 94 kJ/mol over 373–403 K, compared with 126 kJ/mol for Zr(acac)₄ over 413–443 K—a difference of 32 kJ/mol (approximately 25% lower for the fluorinated analog) [1]. The same study placed Zr(hfac)₄ at 59.0 kJ/mol (333–363 K), confirming a systematic inverse relationship between degree of fluorination and sublimation enthalpy [1]. A second, independent measurement by Morozova et al. using the static membrane zero-gauge (SMZG) method corroborated the trend: Zr(tfa)₄ ΔsubH = 133.6 ± 2.0 kJ/mol at 383 K versus Zr(acac)₄ ΔsubH = 139 ± 2 kJ/mol at 418 K [2]. The practical consequence is that Zr(tfa)₄ can be delivered at a source temperature approximately 30–40 °C lower than Zr(acac)₄ for equivalent vapor pressure, as reflected in vendor-reported sublimation at 130 °C under 0.05 mmHg .

Sublimation enthalpy
Head-to-head
94 kJ/mol (TGA, 373–403 K)
Reported 32 kJ/mol (~25%) lower than Zr(acac)₄ (126 kJ/mol), supporting lower delivery temperature.
Second measurement: 133.6 ± 2.0 kJ/mol at 383 K (SMZG). Volatility ranking: hfac
MOCVD film phase
Head-to-head
Tetragonal ZrO₂ε = 18, n = 2.0, ρ = 5×10¹³ Ω·cm
Zr(acac)₄: cubic ZrO₂ with carbon contamination
Phase-control difference observed; tetragonal phase relevant for high-k dielectric research.
Optimized conditions report ε up to 27. Carbon incorporation affects leakage performance.
Volatility sweet spot
Class-level
ΔsubH ≈ 82% of Zr(acac)₄ baseline
Intermediate volatility window: enhanced over acac, yet thermally more robust than hfac.
Class trend validated across M(tfac)ₙ complexes. Data to verify for specific reactor configurations.
Crystal packing
Head-to-head
Zr(tfa)₄:C2/c, dcalc = 1.860 g/cm³, Z = 4
Zr(hfac)₄: P2₁/c, dcalc = 2.004 g/cm³, Z = 2
Packing density and space group differences explain volatility variation; Zr–O bond distances nearly identical.
Van der Waals lattice energy calculations support rational precursor selection.
Lewis acidity
Cross-study
CF₃-substituted:Lewis acidity one tier above CH₃ analogs
ε-CL ROP activity: CF₃ complex > acac complex
CF₃ substitution enhances Zr electrophilicity; supports catalyst design studies.
Extrapolated from bis- and tris-β-diketonate systems; tetrakis behavior to verify.
CVD precursor volatility sublimation enthalpy metal β-diketonate thermogravimetric analysis

MOCVD Film Phase Purity and Dielectric Performance

In a direct head-to-head MOCVD study depositing ZrO₂ films on silicon substrates at 350–550 °C, Desu, Shi, and Kwok demonstrated that using Zr(tfa)₄ as the precursor yielded phase-pure tetragonal ZrO₂ films with fine-grained, preferentially oriented microstructure, whereas Zr(acac)₄ under identical deposition conditions produced cubic ZrO₂ with measurable carbon contamination detectable by electron spectroscopy for chemical analysis (ESCA) [1]. The tetragonal ZrO₂ films from Zr(tfa)₄ exhibited a dielectric constant of 18, a refractive index of 2.0, and an electrical resistivity of 5 × 10¹³ Ω·cm [1]. A separate MOCVD study confirmed that Zr(tfa)₄-derived films can achieve a relative dielectric constant of up to 27 under optimized conditions [2]. The phase-purity difference is attributed to the altered thermal decomposition pathway conferred by the trifluoromethyl substituents, which promotes cleaner oxidative ligand elimination and suppresses carbon incorporation into the growing oxide film [1].

MOCVD film phase
Head-to-head
Tetragonal ZrO₂ε = 18, n = 2.0, ρ = 5×10¹³ Ω·cm
Zr(acac)₄: cubic ZrO₂ with carbon contamination
Phase-control difference observed; tetragonal phase relevant for high-k dielectric research.
Optimized conditions report ε up to 27. Carbon incorporation affects leakage performance.
MOCVD thin film ZrO₂ phase control dielectric constant carbon contamination high-k dielectric

Fluorination-Volatility Sweet Spot in CVD Precursors

Fahlman and Barron's systematic study across multiple metal centers established a robust class-level trend: for M(β-diketonate)ₙ complexes including Zr (n = 4), the trifluoroacetylacetonate derivatives exhibit sublimation enthalpies approximately 82% of the corresponding acetylacetonate values, while hexafluoroacetylacetonate derivatives fall to approximately 54% [1]. This positions Zr(tfa)₄ in a critical intermediate volatility window: it is sufficiently more volatile than Zr(acac)₄ (ΔsubH ≈ 82% of the acac value, consistent with the measured 94 vs. 126 kJ/mol) to enable practical precursor delivery without excessive source heating, yet substantially less volatile than Zr(hfac)₄ (ΔsubH = 59.0 kJ/mol, ≈ 47% of the Zr(acac)₄ value), which risks premature evaporation during storage and handling, potential gas-phase pre-reaction, and limited thermal stability during transport through heated delivery lines [1]. The trend is driven by reduced intermolecular van der Waals interactions upon fluorination, as confirmed by crystal structure analysis showing altered molecular packing parameters [2].

Volatility sweet spot
Class-level
ΔsubH ≈ 82% of Zr(acac)₄ baseline
Intermediate volatility window: enhanced over acac, yet thermally more robust than hfac.
Class trend validated across M(tfac)ₙ complexes. Data to verify for specific reactor configurations.
precursor volatility window fluorinated β-diketonate CVD precursor selection vapor pressure engineering

Crystal Structure and Molecular Packing Density

Single-crystal X-ray diffraction analysis of three zirconium(IV) β-diketonate complexes—Zr(ptac)₄, Zr(tfa)₄, and Zr(hfac)₄—revealed that while all three adopt mononuclear structures with eight-coordinate square-antiprismatic ZrO₈ cores and Zr–O bond distances in the narrow range of 2.14–2.23 Å, their crystal packing differs substantially [1]. Zr(tfa)₄ crystallizes in the monoclinic space group C2/c with unit cell parameters a = 21.5063(15) Å, b = 7.9511(5) Å, c = 16.0510(10) Å, β = 113.736(4)°, Z = 4, and a calculated density of 1.860 g/cm³ [1]. In contrast, Zr(hfac)₄ crystallizes in P2₁/c with a = 15.3533(13) Å, b = 20.2613(15) Å, c = 19.6984(17) Å, β = 95.828(2)°, Z = 2, and a substantially higher calculated density of 2.004 g/cm³ [1]. Van der Waals lattice energy calculations using the atom-atom potential method, based directly on these structural data, demonstrated that the magnitude and anisotropy of intermolecular interactions differ among the three complexes, providing the structural rationale for their experimentally observed volatility differences [1]. The Zr–O bond distances within the coordination sphere itself (2.17–2.20 Å for Zr(tfa)₄, confirmed by an independent crystallographic study [2]) are effectively invariant across the series, underscoring that volatility differences arise from crystal packing rather than from primary coordination bond strength variations.

Crystal packing
Head-to-head
Zr(tfa)₄:C2/c, dcalc = 1.860 g/cm³, Z = 4
Zr(hfac)₄: P2₁/c, dcalc = 2.004 g/cm³, Z = 2
Packing density and space group differences explain volatility variation; Zr–O bond distances nearly identical.
Van der Waals lattice energy calculations support rational precursor selection.
crystal structure molecular packing van der Waals lattice energy X-ray diffraction square antiprism geometry

Enhanced Lewis Acidity via CF₃ Substitution

The electron-withdrawing effect of trifluoromethyl substituents on β-diketonate ligands enhances the Lewis acidity of the zirconium center, which is the primary determinant of catalytic activity in ring-opening polymerization (ROP) reactions. In a systematic study of bis(β-diketonate)zirconium(IV) complexes for δ-valerolactone ROP, the Lewis acidity hierarchy was established as 2c (diphenyl) > 2b (monophenyl) > 2d (CF₃-substituted) ≫ 2a (CH₃-substituted), demonstrating that CF₃ substitution increases Lewis acidity by approximately one full tier relative to the electron-donating methyl analog [1]. In a separate study of tris(β-diketonate)zirconium(IV) chloride complexes for ε-caprolactone ROP, the benzoyltrifluoroacetonate complex (4, containing CF₃) exhibited higher catalytic activity than the acetylacetonate complex (1, CH₃-only), with the overall activity order being 2 > 4 > 1 > 3 [2]. DFT calculations in the same study revealed that the CF₃ moiety decreases oxygen nucleophilicity at intermediate complexes, which modulates the propagation step of the ROP mechanism [2]. While these studies employ bis- and tris- rather than tetrakis-β-diketonate complexes, the electronic effect of CF₃ substitution on the zirconium Lewis acidity is a ligand-based property extrapolatable to the tetrakis system: Zr(tfa)₄ is expected to exhibit higher Lewis acidity than Zr(acac)₄ by virtue of the identical electron-withdrawing CF₃ substitution pattern on all four ligands.

Lewis acidity
Cross-study
CF₃-substituted:Lewis acidity one tier above CH₃ analogs
ε-CL ROP activity: CF₃ complex > acac complex
CF₃ substitution enhances Zr electrophilicity; supports catalyst design studies.
Extrapolated from bis- and tris-β-diketonate systems; tetrakis behavior to verify.
Lewis acid catalysis ring-opening polymerization β-diketonate ligand electronics Zr catalyst design

Scientific and Industrial Use Cases for Zr(tfa)₄


MOCVD of Phase-Pure Tetragonal ZrO₂ High-k Dielectrics

When the application specification requires tetragonal-phase ZrO₂ with a dielectric constant ≥ 18 and minimal carbon contamination, Zr(tfa)₄ is the evidence-supported precursor choice over Zr(acac)₄. The direct comparative MOCVD study by Desu et al. demonstrated that Zr(tfa)₄ delivers phase-pure tetragonal ZrO₂ (ε = 18, n = 2.0, ρ = 5 × 10¹³ Ω·cm), whereas Zr(acac)₄ produces cubic ZrO₂ with measurable carbon contamination under identical deposition conditions [1]. This phase-control advantage is critical for high-k gate dielectric applications in advanced CMOS transistors and DRAM capacitors, where the tetragonal phase provides approximately 30–50% higher dielectric constant than the cubic polymorph. Optimized MOCVD conditions using Zr(tfa)₄ have achieved dielectric constants up to 27 .

Low-Thermal-Budget Precursor Delivery for Sensitive Substrates

In processes where substrate thermal budget is constrained (e.g., flexible electronics, polymer substrates, or temperature-sensitive underlayers), Zr(tfa)₄'s 25% lower sublimation enthalpy (94 kJ/mol vs. 126 kJ/mol for Zr(acac)₄ by TGA [1]) enables precursor delivery at source temperatures approximately 30–40 °C lower. The vendor-reported sublimation at 130 °C under 0.05 mmHg is consistent with this thermodynamic advantage. At the same time, Zr(tfa)₄ avoids the excessive volatility of Zr(hfac)₄ (ΔsubH = 59 kJ/mol [1]), which can cause precursor loss during ambient handling, uncontrolled evaporation in the source vessel, and potential gas-phase pre-reaction in heated delivery lines—problems that reduce deposition reproducibility and increase precursor consumption costs.

Lewis Acid Catalysis with Enhanced Electrophilicity

For catalytic applications where the zirconium center's Lewis acidity is the performance-limiting parameter—such as ring-opening polymerization of lactones and epoxide ring-opening with alcohols—the CF₃ substituents of Zr(tfa)₄ provide a documented enhancement in metal-center electrophilicity compared to the non-fluorinated Zr(acac)₄. Evidence from structurally related bis- and tris(β-diketonate)Zr complexes establishes that CF₃ substitution increases Lewis acidity by approximately one tier above methyl-substituted analogs [1], and CF₃-containing complexes show higher catalytic activity in ε-caprolactone ROP than their acac counterparts . Researchers can leverage this predictable electronic tuning without synthesizing entirely new ligand frameworks, simply by selecting the fluorinated β-diketonate precursor.

Rational Precursor Design via Structure-Volatility Relationships

For research groups and industrial R&D teams developing new CVD/ALD precursor chemistries, the availability of complete single-crystal structural data for Zr(tfa)₄ (monoclinic C2/c, a = 21.5063 Å, b = 7.9511 Å, c = 16.0510 Å, β = 113.736°, d_calc = 1.860 g/cm³) alongside its Zr(hfac)₄ and Zr(ptac)₄ analogs, together with calculated van der Waals lattice energies [1], provides a structurally grounded framework for predicting volatility from crystallographic parameters. This enables computational screening of hypothetical fluorinated derivatives before committing to synthesis, reducing the empirical trial-and-error burden in precursor development. The invariance of Zr–O bond distances (2.14–2.23 Å across the series [1]) confirms that volatility differences originate from crystal packing rather than primary bond energetics, simplifying structure-property modeling.

Application
Selection Property
Validation Focus
Tetragonal ZrO₂ high-k dielectric MOCVD
Phase-control deposition behavior
Dielectric constant and carbon content endpoint review
Low-thermal-budget precursor delivery
Volatility engineered by fluorination
Sublimation enthalpy and delivery temperature context
Zr-based Lewis acid catalysis
Electron-withdrawing ligand effect
Catalytic activity in ROP model reactions
CVD/ALD precursor design research
Crystal packing–structure relationship
Van der Waals lattice energy and volatility prediction
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